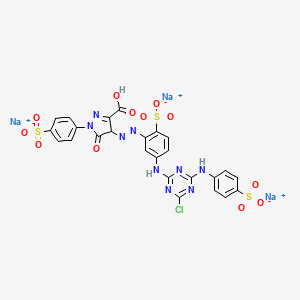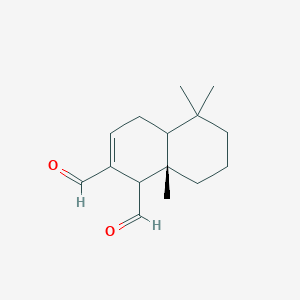![molecular formula C34H34N4O6S2 B14801669 N,N'-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide](/img/structure/B14801669.png)
N,N'-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide is a complex organic compound characterized by the presence of indole and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide typically involves multiple steps. One common approach is the reaction of 2,3-dihydro-1H-indole with sulfonyl chloride to form the sulfonyl indole intermediate. This intermediate is then reacted with hexanediamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, thiol-substituted compounds, and various substituted sulfonyl derivatives .
Aplicaciones Científicas De Investigación
N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide involves its interaction with specific molecular targets. The indole moiety can bind to enzyme active sites, inhibiting their activity. The sulfonyl groups can interact with cellular proteins, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide
- 4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline
Uniqueness
N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide is unique due to its specific combination of indole and sulfonyl groups, which confer distinct chemical and biological properties. Its longer hexanediamide chain compared to similar compounds like N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide may result in different spatial configurations and interactions with molecular targets .
Propiedades
Fórmula molecular |
C34H34N4O6S2 |
|---|---|
Peso molecular |
658.8 g/mol |
Nombre IUPAC |
N,N'-bis[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]hexanediamide |
InChI |
InChI=1S/C34H34N4O6S2/c39-33(35-27-13-17-29(18-14-27)45(41,42)37-23-21-25-7-1-3-9-31(25)37)11-5-6-12-34(40)36-28-15-19-30(20-16-28)46(43,44)38-24-22-26-8-2-4-10-32(26)38/h1-4,7-10,13-20H,5-6,11-12,21-24H2,(H,35,39)(H,36,40) |
Clave InChI |
RKXDDOFCCIECPL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCCCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14801597.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B14801604.png)
![1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one](/img/structure/B14801618.png)

![(1S,9R)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B14801626.png)
![3-{(E)-[(3-nitrophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14801639.png)

![methyl 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B14801651.png)
![Phosphonic acid, P,P'-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis-](/img/structure/B14801655.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14801661.png)

![tert-butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14801670.png)
